

Spectroscopic Data of N-Allylmethylamine: A Technical Guide

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Compound of Interest

Compound Name: *N-Allylmethylamine*

Cat. No.: *B1265532*

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Allylmethylamine**, a valuable building block in organic synthesis. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ^1H and ^{13}C NMR data for **N-Allylmethylamine**.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) spectroscopy provides information about the different types of protons and their neighboring environments in a molecule.

Table 1: ^1H NMR Spectroscopic Data for **N-Allylmethylamine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~5.8	m	-	H-2
~5.1	m	-	H-3a, H-3b
~3.0	d	~6.0	H-1
~2.3	s	-	H-4
~1.5	br s	-	N-H

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for N-Allylmethylamine

Chemical Shift (δ) ppm	Assignment
~136	C-2
~116	C-3
~56	C-1
~36	C-4

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of **N-Allylmethylamine** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- For ^1H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. A proton-decoupled spectrum is usually acquired to simplify the spectrum to single peaks for each unique carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **N-Allylmethylamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, broad	N-H stretch (secondary amine)
~3080	Medium	=C-H stretch (alkene)
~2970, ~2850	Strong	C-H stretch (alkane)
~1645	Medium	C=C stretch (alkene)
~1450	Medium	C-H bend (alkane)
~1120	Medium	C-N stretch
~990, ~915	Strong	=C-H bend (alkene, out-of-plane)

Experimental Protocol for FTIR Spectroscopy

For a liquid sample like **N-Allylmethylamine**, the Attenuated Total Reflectance (ATR) or neat liquid cell method can be used.

ATR-FTIR Protocol:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small drop of **N-Allylmethylamine** onto the center of the crystal.
- Acquire the IR spectrum of the sample.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile compounds like **N-Allylmethylamine**.

Table 4: Mass Spectrometry Data for **N-Allylmethylamine** (Electron Ionization)

m/z	Relative Abundance (%)	Assignment
71	~30	$[M]^+$ (Molecular Ion)
56	100	$[M - CH_3]^+$
44	~80	$[CH_2=NHCH_3]^+$
41	~40	$[C_3H_5]^+$ (Allyl cation)
30	~50	$[CH_2=NH_2]^+$

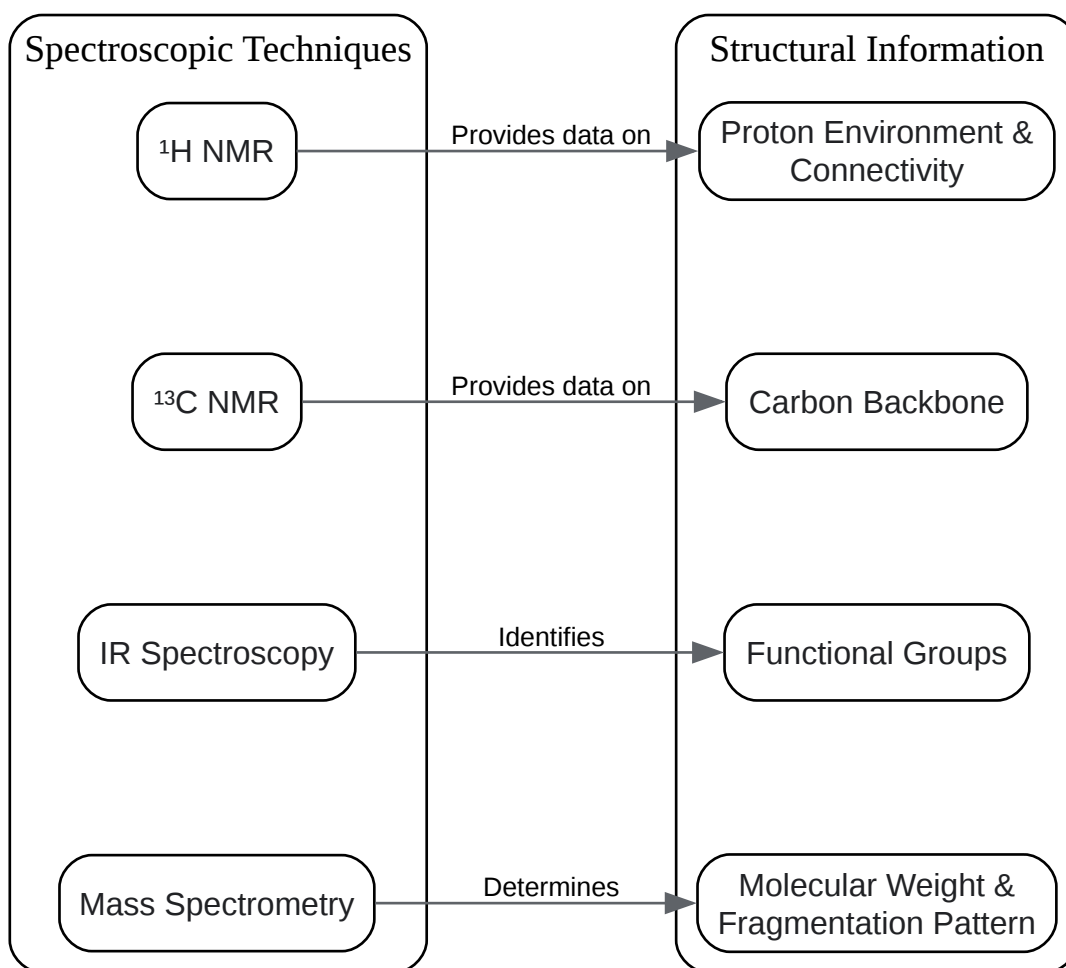
Experimental Protocol for Electron Ionization Mass Spectrometry

- Introduce a small amount of the volatile **N-Allylmethylamine** sample into the mass spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion probe.
- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
- The resulting ions and fragment ions are accelerated and separated by the mass analyzer.
- The detector records the abundance of each ion at its specific mass-to-charge ratio.

Visualization of Spectroscopic Analysis

Relationship between Spectroscopic Techniques and Structural Information

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of **N-Allylmethylamine**.

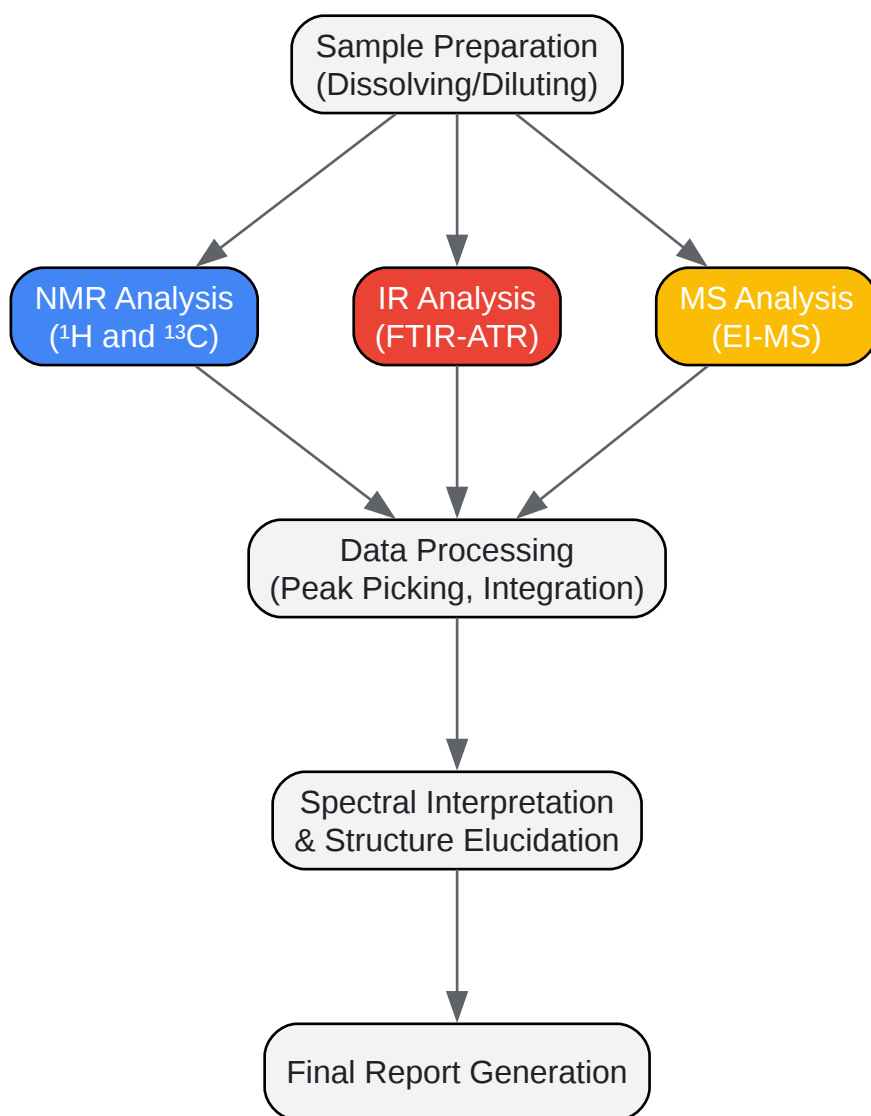


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Caption: Relationship between spectroscopic techniques and the structural information they provide.

General Experimental Workflow for Spectroscopic Analysis

The diagram below outlines a typical workflow for the spectroscopic analysis of a chemical sample like **N-Allylmethylamine**.



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